
1-(Pyridin-3-YL)cyclobutane-1-carboxylic acid
説明
1-(Pyridin-3-YL)cyclobutane-1-carboxylic acid is a chemical compound with the molecular formula C10H11NO2 and a molecular weight of 177.2 g/mol. It is closely related to other compounds such as 3,3-difluoro-1-(pyridin-3-yl)cyclobutane-1-carboxylic acid hydrochloride and (1s,3s)-3-hydroxy-3-(pyridin-3-yl)cyclobutane-1-carboxylic acid hydrochloride .
Synthesis Analysis
The synthesis of cyclobutane derivatives often involves [2 + 2] cycloaddition reactions . For instance, carboxy-cyclobutane isomers can be synthesized stereoselectively by combining a reversible amide bond and the self-assembly of CPs by solid-state [2 + 2] cycloaddition reactions .Molecular Structure Analysis
The molecular structure of 1-(Pyridin-3-YL)cyclobutane-1-carboxylic acid can be analyzed using various techniques such as NMR, HPLC, LC-MS, and UPLC . The InChI code for this compound is 1S/C10H11NO2/c11-8(12)9(3-4-9)7-2-1-5-10-6-7/h1-2,5-6H,3-4H2,(H,11,12) .Physical And Chemical Properties Analysis
The physical and chemical properties of 1-(Pyridin-3-YL)cyclobutane-1-carboxylic acid include a molecular weight of 177.2 g/mol. The compound is a powder at room temperature .科学的研究の応用
Photoreactive Properties in Coordination Polymers
1-(Pyridin-3-yl)cyclobutane-1-carboxylic acid exhibits enhanced photoreactivity when combined with metal-organic assemblies. This property has been utilized in the formation of photoreactive coordination polymers, showing potential for the development of highly selective photocatalytic reactions (Li, Liu, & Lang, 2019).
Structural Role in Polymeric Frameworks
The compound plays a significant role in the formation of three-dimensional polymeric frameworks, as demonstrated in the structure of poly[diaqua[μ-1,2-bis(pyridin-4-yl)ethane-κ2 N:N′]bis(μ3-cyclobutane-1,1-dicarboxylato-κ3 O,O′:O′′:O′′′)dimanganese(II)], where it contributes to a complex and stable molecular architecture (Lee & Kim, 2015).
Role in Ring-Opening Metathesis Polymerization (ROMP)
This compound has been investigated as a substrate for ring-opening metathesis polymerization, providing insights into the stereo- and regiochemical outcomes of ROMP and ROM reactions. Such studies are crucial for understanding and optimizing polymer synthesis processes (Song, Lee, Parker, & Sampson, 2010).
Computational Studies and Synthesis
Computational studies and synthesis of related pyrazole derivatives have been conducted, highlighting the compound's role in the formation of stable and efficient molecular structures, which is essential for advancing chemical synthesis methodologies (Shen, Huang, Diao, & Lei, 2012).
Synthesis and Structure in Uranyl Complexes
The compound's utility in solvothermal synthesis and crystal structure of uranyl complexes has been demonstrated, showing its potential in creating novel uranyl-organic frameworks with unique chemical properties (Thuéry, 2006).
Stereoselective Synthesis in Cyclobutane Derivatives
This chemical has been used in the stereoselective synthesis of cyclobutane derivatives, illustrating its versatility in solid-state synthesis and potential for creating specific molecular orientations (Kole, Tan, & Vittal, 2010).
Synthesis of Spiro Compounds and Catalysis
Efficient synthesis of spiro compounds involving 1-(pyridin-2-yl)-1H-indoles with alkynyl cyclobutanols has been achieved, showcasing the compound's role in catalyzing complex chemical reactions (Xu, Yu, Zhang, & Fan, 2021).
Safety and Hazards
The safety information for 3,3-difluoro-1-(pyridin-3-yl)cyclobutane-1-carboxylic acid hydrochloride, a related compound, includes hazard statements H302, H315, H319, and H335, indicating that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation .
特性
IUPAC Name |
1-pyridin-3-ylcyclobutane-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO2/c12-9(13)10(4-2-5-10)8-3-1-6-11-7-8/h1,3,6-7H,2,4-5H2,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GEZOXBPFLLULTK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)(C2=CN=CC=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001270571 | |
| Record name | 1-(3-Pyridinyl)cyclobutanecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001270571 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Pyridin-3-YL)cyclobutane-1-carboxylic acid | |
CAS RN |
1211595-74-2 | |
| Record name | 1-(3-Pyridinyl)cyclobutanecarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1211595-74-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(3-Pyridinyl)cyclobutanecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001270571 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![6'-chloro-2',3'-dihydro-1'H-spiro[cyclopropane-1,4'-isoquinoline]](/img/structure/B1395876.png)

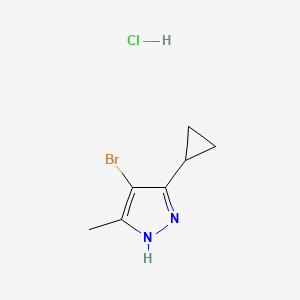
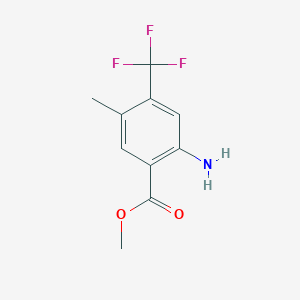
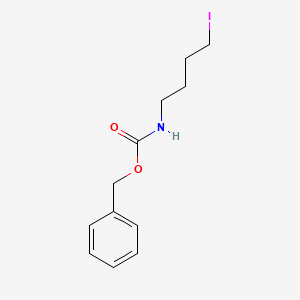
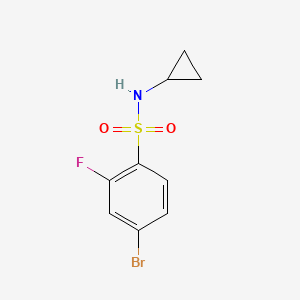

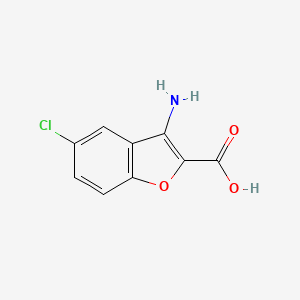
![3-(2-Chloroimidazo[2,1-b][1,3]thiazol-6-yl)-propanoic acid hydrochloride](/img/structure/B1395890.png)
![{4-[(2,6-Dimethylmorpholin-4-yl)methyl]phenyl}amine hydrochloride](/img/structure/B1395891.png)
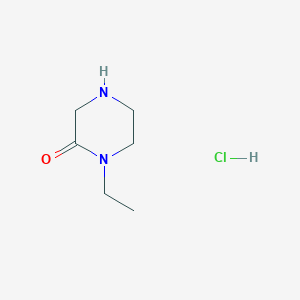
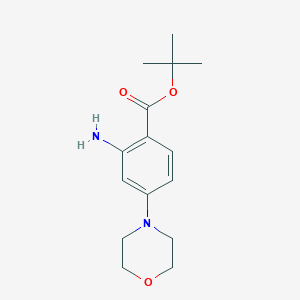
![3-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B1395895.png)
